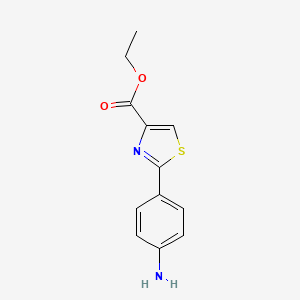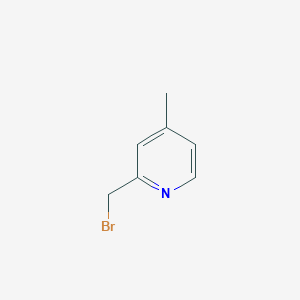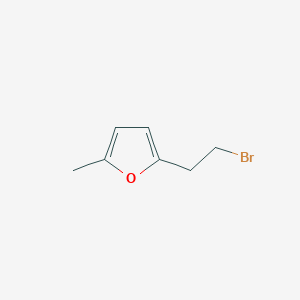
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative, a class of nitrogen-containing heterocycles that are significant in various medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their presence in DNA and RNA as well as their utility in drug design due to their ability to engage in hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition processes .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various routes. One approach involves the reaction of 3-(polyfluoroacyl)chromones and their hetero analogues with 1,3-NCN-dinucleophiles, such as amidines or guanidines, to produce 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds can then be used as starting substrates for the synthesis of 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids . Another method includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils, leading to the formation of chlorinated pyrimidine diones, which can further react with nucleophiles to yield various substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, crystallizes in the monoclinic space group and exhibits a number of weak but significant intermolecular interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing . These interactions are further quantified using Hirshfeld surface analysis.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cocrystallization with carboxylic acids to form cocrystals with robust hydrogen bonding patterns. These patterns can include O-H...N and N-H...O hydrogen bonds, forming supramolecular synthons and heterosynthons, which can lead to chain-like arrangements or three-dimensional framework structures . Additionally, sequential functionalization of dichloropyrimidines can lead to the formation of pyrimidinyl imidazoles, which are of medicinal interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), can predict the optimized geometry of these molecules and provide insights into their electronic properties, such as the distribution of Mulliken charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are indicative of the molecule's reactivity and its potential for charge transfer . The presence of halogen bonds, as well as the ability to form cation tautomers, can also affect the drug action of pharmaceuticals containing pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
The research on 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid and related compounds highlights their utility in organic synthesis, particularly in the generation and functionalization of pyrimidine derivatives. These compounds are synthesized with high yields through processes like halogen/metal permutation followed by carboxylation, showcasing their potential in producing carboxylic acids and facilitating further chemical transformations. The study underlines the significance of electron-withdrawing substituents in stabilizing reactive intermediates, paving the way for diverse synthetic applications in medicinal chemistry and material science (Schlosser, Lefebvre, & Ondi, 2006).
Cocrystal Design
Further exploration into the realm of cocrystals involving this compound analogs has led to the design of various cocrystals, revealing the adaptability of the pyrimidine unit in forming stable supramolecular architectures. This research illuminates the role of hydrogen bonding and halogen interactions in the formation of cocrystals, contributing valuable insights into crystal engineering and the development of novel materials with desired physical properties (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Regioexhaustive Functionalization
The concept of regioexhaustive functionalization has been applied to chloro-, bromo-, and iodo(trifluoromethyl)pyridines, demonstrating the ability to selectively introduce carboxylic acid functionalities into specific positions of the pyridine ring. This approach not only exemplifies the versatility of these compounds in organic synthesis but also highlights their potential in the targeted modification of biologically relevant molecules, thereby contributing to the advancement of pharmaceutical sciences and drug discovery (Cottet & Schlosser, 2004).
Synthesis of Trifluoromethylated Analogues
Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones showcases the potential of this compound derivatives in the development of novel biologically active compounds. This work not only expands the chemical toolbox for the synthesis of fluorinated molecules but also opens new avenues for the exploration of their biological activities, contributing to the fields of medicinal chemistry and drug development (Sukach et al., 2015).
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It can be inferred from related compounds that the trifluoromethyl group and the pyridine moiety may play a crucial role in its interaction with biological targets . The unique characteristics of these groups can influence the compound’s interaction with its targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives can affect various biochemical pathways, leading to their use in the protection of crops from pests and in pharmaceutical applications .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Related compounds with trifluoromethyl groups have been shown to have various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOIVPQSFJUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620352 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076197-55-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)








![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)


